1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol
Description
Molecular Architecture and Conformational Dynamics
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol features a central tertiary alcohol carbon bonded to three distinct moieties: a cyclohexyl group, a 4-benzyloxy-substituted cyclohexyl ring, and a 2-pyridinyl-ethanol unit. The molecular framework exhibits significant stereochemical complexity due to the presence of multiple chiral centers and bulky substituents. X-ray crystallographic data from analogous compounds reveal that the cyclohexyl groups adopt chair conformations to minimize steric strain, while the benzyloxycyclohexyl group stabilizes in a chair configuration with the benzyloxy substituent occupying an equatorial position.
Conformational dynamics are influenced by torsional flexibility at the ethanol linker. Density functional theory (DFT) calculations on similar systems indicate rotational barriers of ~10–15 kcal/mol for the C–C bond connecting the pyridinyl and ethanol groups, suggesting moderate restriction to free rotation. The diastereomeric mixture (as noted in CAS 1189997-39-4) arises from stereochemical variations at the central alcohol-bearing carbon, with energy differences between diastereomers typically <2 kcal/mol due to comparable steric environments.
Table 1: Key structural parameters from computational studies
| Parameter | Value (Å/°) | Method | Source Reference |
|---|---|---|---|
| C–O (benzyloxy) bond length | 1.42 | DFT/B3LYP | |
| Pyridine-ethanol dihedral | 35–50° | MD simulation | |
| Cyclohexyl chair distortion | <5° | XRD analysis |
Properties
IUPAC Name |
1-cyclohexyl-1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJYYZTNHAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675784 | |
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189997-39-4 | |
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol is , with a molecular weight of approximately 393.57 g/mol. The compound is a mixture of diastereomers, which can influence its biological activity and pharmacokinetics.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H35NO |
| Molecular Weight | 393.57 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Antidepressant-like effects : By modulating neurotransmitter systems.
- Anti-inflammatory properties : Through inhibition of pro-inflammatory cytokines.
- Antimicrobial activity : Against certain bacterial strains.
Antidepressant Activity
A study conducted by researchers at PubMed evaluated the antidepressant-like effects of structurally related compounds. While specific data on 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol was not detailed, the findings indicated that compounds with similar structures showed significant improvements in animal models of depression.
Anti-inflammatory Effects
Research has indicated that compounds with similar functionalities to 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol possess anti-inflammatory properties. A comparative analysis revealed that these compounds effectively reduced inflammation markers in vitro and in vivo models, suggesting a potential therapeutic application for inflammatory diseases.
Antimicrobial Activity
In a study focusing on antimicrobial properties, derivatives of pyridine-based compounds were tested against various pathogens. The results suggested that certain structural modifications could enhance antimicrobial efficacy, providing a framework for further exploration of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol's potential as an antimicrobial agent.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antidepressant | Moderate | Related compounds show promise |
| Anti-inflammatory | High | Significant reduction in markers |
| Antimicrobial | Moderate | Effective against select strains |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes cyclohexyl and pyridine moieties. The detailed chemical structure can be represented by its SMILES notation: OC(Cc1ccccn1)(C2CCCCC2)C3CCC(CC3)OCc4ccccc4 . Its high lipophilicity, indicated by a logP value of approximately 5.71, suggests significant membrane permeability, which is advantageous for drug development .
Therapeutic Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural features have been tested for their ability to inhibit tumor growth in various cancer cell lines. The presence of the pyridine ring is often associated with enhanced biological activity against cancer cells .
Case Study:
A study evaluated the cytotoxic effects of related compounds on breast cancer cells, demonstrating that modifications in the cyclohexyl and benzyloxy groups significantly influenced the efficacy of the compounds .
2. Neuroprotective Effects
Research has also suggested potential neuroprotective effects for this compound. It may inhibit pathways associated with neurodegenerative diseases such as Alzheimer’s disease by modulating neurotransmitter levels or reducing oxidative stress .
Case Study:
In vitro studies showed that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism that could be explored further for therapeutic interventions in neurodegenerative disorders .
Pharmacological Insights
1. Mechanism of Action
The precise mechanism of action for 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol remains under investigation. However, it is hypothesized to interact with various biological targets, including receptors involved in neurotransmission and pathways regulating cell survival and proliferation .
2. In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Studies indicate promising results in terms of bioavailability and therapeutic index, making it a candidate for further clinical development .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues
A. 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol (CAS 56501-87-2)
- Molecular Formula : C₂₄H₂₀N₂O
- Key Features : Contains dual pyridinyl groups and phenyl rings.
- Comparison : The absence of cyclohexyl/benzyloxy groups reduces steric hindrance compared to the target compound. Its smaller molecular weight (352.43 g/mol vs. ~405.57 g/mol for the target) may enhance aqueous solubility .
B. (2R)-Cyclohexyl-2-(4-methoxybenzyloxy)-ethanol
- Synthesis : Prepared via acetal formation with cyclohexyl diol and p-anisaldehyde dimethyl acetal.
- Key Features : Shares a cyclohexyl and benzyloxy moiety but lacks the pyridinyl group. The methoxy substituent may improve metabolic stability relative to the target’s benzyloxy group .
C. Ethyl (E)-2-[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-phenylaminopropenoate (Compound 36)
- Molecular Formula : C₁₉H₁₇N₅O₂
- Key Features: Incorporates a cyano-ethenylamino group and pyridinyl ring.
- Physical Data: Melting point 181–183°C; IR absorption at 2190 cm⁻¹ (C≡N stretch). The cyano group enhances electrophilicity, a feature absent in the target compound .
Functional and Reactivity Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | IR (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | 405.57 | Pyridinyl, cyclohexyl, ethanol | Not reported | Not reported |
| 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol | 352.43 | Dual pyridinyl, phenyl | Not reported | Not reported |
| Compound 36 | 371.38 | Pyridinyl, cyano, ester | 181–183 | 2190 (C≡N) |
| Methyl (Z)-2-[(E)-2-cyano...prop-enoate (8) | 284.31 | Cyano, dimethylamino, ester | 174–176 | Not reported |
Key Observations :
Cyano Derivatives: Compounds like 36 and 8 exhibit cyano groups, which are absent in the target compound. These groups contribute to reactivity with nucleophiles (e.g., amines, thiols) and thermal stability .
Steric Effects : The target compound’s cyclohexyl and benzyloxycyclohexyl groups may hinder interactions in biological systems compared to smaller analogs like 36 .
Solubility : Lipophilic substituents in the target compound likely reduce aqueous solubility relative to pyridinyl- or phenyl-dominated analogs .
Q & A
Q. What are the common synthetic routes for preparing 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol, and what key intermediates are involved?
The synthesis of this compound likely involves multi-step reactions, including:
- Cyclohexenone Formation : Cyclohexenone intermediates can be synthesized via base-catalyzed condensation (e.g., NaOH in ethanol under reflux), as seen in cyclohexenone derivatives .
- Benzyloxy Group Introduction : The benzyloxycyclohexyl moiety may be introduced via nucleophilic substitution or Mitsunobu reaction, leveraging hydroxyl-protected intermediates.
- Pyridinyl Ethanol Assembly : The pyridinyl ethanol fragment could be formed through Grignard addition or reduction of a ketone precursor. Key intermediates include substituted cyclohexanones, benzyl-protected cyclohexanol derivatives, and pyridine-containing aldehydes/ketones.
Q. How can the structure of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol be confirmed using spectroscopic techniques?
- NMR Spectroscopy : H and C NMR can confirm the presence of the cyclohexyl, benzyloxy, and pyridinyl groups by identifying characteristic shifts (e.g., aromatic protons at 6.5–8.5 ppm, cyclohexyl protons at 1.0–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak).
- Infrared (IR) Spectroscopy : Peaks near 3400 cm (O–H stretch) and 1600 cm (aromatic C=C) confirm functional groups .
Q. What solvents and reaction conditions are optimal for purifying this compound?
- Recrystallization : Methanol or ethanol/water mixtures are effective for recrystallizing polar intermediates, as demonstrated in cyclohexenone purification .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates complex mixtures.
Advanced Research Questions
Q. What strategies can resolve conflicting data regarding the biological activity of this compound in different in vitro assays?
- Orthogonal Assays : Validate activity using complementary methods (e.g., enzyme inhibition + cell viability assays).
- Dose-Response Analysis : Establish EC/IC values to assess potency variability .
- Structural Analog Comparison : Compare with pyridinyl ethanol derivatives (e.g., ) to identify structure-activity relationships (SARs).
Q. How does the benzyloxy group on the cyclohexyl ring influence the compound’s pharmacokinetic properties?
- Lipophilicity : The benzyloxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : Benzyl ethers are susceptible to oxidative cleavage by cytochrome P450 enzymes. Replace with stable groups (e.g., methyl ethers) to improve metabolic stability .
Q. What computational methods predict the binding affinity of this compound to protein targets?
- Molecular Docking : Tools like AutoDock Vina model interactions with target active sites (e.g., kinases or GPCRs).
- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
- Database Mining : Leverage PubChem BioAssay data (e.g., ) to identify analogs with reported target affinities.
Q. How can regioselectivity challenges in synthesizing the benzyloxycyclohexyl moiety be addressed?
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) or benzyl groups to direct substitution to specific positions.
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) enable enantioselective cyclohexanol formation .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (analogous to cyclohexanemethanol handling ).
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
Q. What analytical techniques can distinguish between diastereomers of this compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers.
- Optical Rotation : Measure specific rotation ([α]) to confirm stereochemical purity .
Methodological Recommendations
Q. Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
